molecular formula C18H18N4O3 B2709312 ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate CAS No. 1105240-37-6

ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate

Cat. No.: B2709312
CAS No.: 1105240-37-6
M. Wt: 338.367
InChI Key: QHZPUQKTPCNIEG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate is a complex organic compound featuring a pyridine ring, a benzimidazole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate typically involves multiple steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative, such as formic acid or its esters, under acidic conditions to form the benzimidazole ring.

    Pyridine Attachment: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzimidazole core.

    Acetamido Group Introduction: The acetamido group is incorporated via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Esterification: Finally, the ester group is introduced through esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridine rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development, particularly in the treatment of diseases like cancer or infections.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)propanoate: Similar structure but with a propanoate ester group.

    Methyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate: Similar structure but with a methyl ester group.

    Ethyl 2-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)butanoate: Similar structure but with a butanoate ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group enhances its solubility and stability, while the benzimidazole and pyridine rings provide sites for further functionalization and interaction with biological targets.

This compound’s versatility in synthetic chemistry, potential therapeutic applications, and industrial uses highlight its significance in various fields of research and development.

Properties

IUPAC Name

ethyl 2-[[2-(2-pyridin-2-ylbenzimidazol-1-yl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-25-17(24)11-20-16(23)12-22-15-9-4-3-7-13(15)21-18(22)14-8-5-6-10-19-14/h3-10H,2,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZPUQKTPCNIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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